molecular formula C17H18N4O2 B13082998 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine

Cat. No.: B13082998
M. Wt: 310.35 g/mol
InChI Key: FTSFCMZVKOGTQG-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine is an organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a tert-butyl group attached to the phenyl ring and a nitro group at the 5-position of the indazole ring

Preparation Methods

The synthesis of 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine typically involves multi-step organic reactions. One common method includes the nitration of 1-(4-(tert-butyl)phenyl)-1H-indazole, followed by amination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination can be achieved using ammonia or an amine source under appropriate conditions.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1-(4-(tert-Butyl)phenyl)-5-nitro-1H-indazol-3-amine include other indazole derivatives with different substituents. For example:

    1-(4-Methylphenyl)-5-nitro-1H-indazole: Similar structure but with a methyl group instead of a tert-butyl group.

    1-(4-(tert-Butyl)phenyl)-3-nitro-1H-indazole: Similar structure but with the nitro group at the 3-position instead of the 5-position.

Properties

Molecular Formula

C17H18N4O2

Molecular Weight

310.35 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-5-nitroindazol-3-amine

InChI

InChI=1S/C17H18N4O2/c1-17(2,3)11-4-6-12(7-5-11)20-15-9-8-13(21(22)23)10-14(15)16(18)19-20/h4-10H,1-3H3,(H2,18,19)

InChI Key

FTSFCMZVKOGTQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)N

Origin of Product

United States

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